Deferasirox

Pharmacokinetics Oral Bioavailability Patient Adherence

Choose Deferasirox for its unmatched oral bioavailability (70%, 8-16h half-life), enabling once-daily dosing in chronic in vivo models—a critical advantage over infusion-dependent Deferoxamine. Its well-defined 2:1 Fe³⁺ selectivity and established fecal excretion pathway make it the superior reference standard for high-throughput screening and enterohepatic circulation studies. Procure this batch-traceable, analytically validated compound for reproducible results in longitudinal efficacy and safety research.

Molecular Formula C21H15N3O4
Molecular Weight 373.4 g/mol
CAS No. 201530-41-8
Cat. No. B549329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox
CAS201530-41-8
Synonyms4-(3,5-bis-(2-hydroxyphenyl)-(1,2,4)-triazol-1-yl)benzoic acid
deferasirox
Exjade
ICL 670
ICL 670A
ICL-670
ICL-670A
ICL670
ICL670A
Molecular FormulaC21H15N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
InChIInChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)
InChIKeyBOFQWVMAQOTZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.4 mg/mL at 25 °C (pH 7.40)
3.43e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox (CAS 201530-41-8): High-Potency Oral Iron Chelator API for Chronic Overload Management


Deferasirox (CAS 201530-41-8), a synthetic tridentate iron chelator of the bis-hydroxyphenyl-triazole class, is indicated for the treatment of chronic iron overload due to blood transfusions in patients with thalassemia, sickle cell disease, and myelodysplastic syndromes [1]. It is an orally active, small-molecule agent that selectively binds ferric iron (Fe³⁺) at a 2:1 stoichiometry to form a stable complex excreted primarily in the feces [2]. With a molecular weight of 373.4 g/mol, Log P of 6.3, and pKa values of 4.57, 8.71, and 10.56, it exhibits distinct physicochemical properties that dictate its unique formulation and handling requirements compared to other chelators [3].

Procurement Alert: Why Deferasirox Cannot Be Replaced with In-Class Iron Chelators


In-class iron chelators, including Deferasirox, Deferoxamine, and Deferiprone, are not interchangeable due to fundamentally divergent physicochemical properties, pharmacokinetic profiles, and adverse effect spectra that dictate clinical selection and patient outcomes. Deferoxamine requires burdensome subcutaneous or intravenous infusion due to negligible oral bioavailability and a half-life of only 20-30 minutes [1], while Deferasirox is orally bioavailable with an extended 8-16 hour half-life enabling once-daily dosing [2]. Conversely, Deferiprone (half-life 3-4 hours) requires three-times-daily oral dosing and carries a unique risk of agranulocytosis [3]. These disparities in route of administration, dosing frequency, and safety monitoring requirements directly impact patient adherence, healthcare resource utilization, and overall therapeutic success [4]. Therefore, substituting Deferasirox with a generic alternative without these specific attributes would fundamentally alter the therapeutic regimen and risk profile.

Deferasirox Evidence Guide: Head-to-Head Quantitative Differentiation from Comparators


Superior Oral Bioavailability Enables Once-Daily Dosing vs. Deferoxamine Infusion

Deferasirox exhibits approximately 70% absolute oral bioavailability, enabling a once-daily oral dosing regimen. In stark contrast, Deferoxamine has negligible oral bioavailability (<2%), necessitating prolonged subcutaneous or intravenous infusion for 8-24 hours daily, 5-7 days per week, which is a significant barrier to adherence [1][2].

Pharmacokinetics Oral Bioavailability Patient Adherence Iron Overload

Extended Plasma Half-Life (8-16h) Supports Once-Daily Oral Dosing vs. Deferiprone (3-4h)

Deferasirox demonstrates a plasma elimination half-life of 8 to 16 hours, allowing for sustained iron chelation with a once-daily oral dose. This is a clear pharmacokinetic advantage over Deferiprone, which has a substantially shorter half-life of 3-4 hours and thus requires administration three times daily [1][2].

Pharmacokinetics Half-Life Dosing Frequency Patient Compliance

High Selectivity for Fe³⁺ Over Cu²⁺ and Zn²⁺ Confirmed by Affinity Assays

Deferasirox is a tridentate ligand that binds ferric iron (Fe³⁺) with high affinity at a 2:1 ratio, while exhibiting very low affinity for zinc and copper [1]. Pharmacodynamic studies in iron-overloaded thalassemia patients show that Deferasirox at doses of 10, 20, and 40 mg/kg/day induces mean net iron excretion of 0.119, 0.329, and 0.445 mg Fe/kg/day, respectively, without causing consistent depletion of serum zinc or copper [2]. This contrasts with broader-spectrum chelators that may cause significant deficiencies of essential trace metals.

Metal Selectivity Iron Chelation Trace Metal Depletion Safety Profile

Comparable Liver Iron Clearance to Deferoxamine but with Superior Patient Satisfaction

In a 1-year randomized, phase III trial comparing Deferasirox (5-30 mg/kg/day orally) to Deferoxamine (20-60 mg/kg/day subcutaneous infusion), the mean reduction in liver iron concentration (LIC) was -2.4 mg Fe/g dry weight for Deferasirox versus -2.9 mg Fe/g dry weight for Deferoxamine, with similar proportions of patients achieving the primary endpoint (52.9% vs 66.4%) [1]. Critically, patient satisfaction was significantly greater with Deferasirox among those who had previously been treated with Deferoxamine, and adherence rates were higher [2][3].

Liver Iron Concentration Efficacy Patient-Reported Outcomes Adherence

Superior Hepatic Safety Profile Over Deferiprone: ALT Elevation and Fibrosis Risk

A single-center retrospective study comparing long-term Deferasirox and Deferiprone monotherapy found that mean hepatic iron concentration (HIC) increased from 10±2 to 18±2 mg/g dry weight during Deferiprone therapy (p<0.0003), with 50% of patients exceeding the threshold for life-threatening complications (15 mg/g). In contrast, Deferasirox therapy decreased mean HIC from 11±1 to 6±1 mg/g (p<0.0001) [1]. Furthermore, serum ALT levels increased 6.6-fold over baseline during Deferiprone exposure (p<0.001), while mean ALT remained unchanged during Deferasirox exposure (p=0.84) [2].

Hepatotoxicity ALT Elevation Liver Fibrosis Safety Monitoring

Distinct Fecal Excretion Route Minimizes Renal Burden Compared to Deferiprone

Deferasirox is predominantly excreted via the fecal route (approximately 84% of the dose), with only a minor fraction (less than 8%) excreted in the urine. In contrast, Deferiprone is primarily excreted in the urine (over 90% of the dose), which may pose a higher risk of renal tubular toxicity in patients with compromised renal function [1][2]. This fundamental difference in elimination pathways is a key consideration for patient selection, particularly in those with pre-existing renal impairment.

Excretion Pathway Renal Safety Pharmacokinetics Iron Chelation

Deferasirox: Prioritized Scientific and Industrial Application Scenarios


Preclinical and Clinical Studies Requiring Oral Bioavailability and Once-Daily Dosing for Long-Term Efficacy Modeling

Deferasirox is the optimal choice for in vivo models of chronic iron overload where daily oral administration is required to mimic human dosing regimens and minimize animal handling stress. Its 70% oral bioavailability and 8-16 hour half-life [1] enable once-daily gavage or dietary administration, whereas Deferoxamine would necessitate continuous subcutaneous infusion via osmotic pumps. This is crucial for longitudinal studies in thalassemia or hemochromatosis mouse models, where consistent iron chelation over weeks to months is needed to assess organ iron burden and survival outcomes.

Clinical Management of Transfusion-Dependent Anemias in Patients Intolerant or Non-Adherent to Parenteral Deferoxamine

For patients with beta-thalassemia major or sickle cell disease who have demonstrated poor adherence to or intolerance of the demanding Deferoxamine infusion regimen (8-24 hours/day, 5-7 days/week) [2], Deferasirox offers a clinically validated alternative. The comparable efficacy in reducing liver iron concentration [3] combined with superior patient satisfaction and adherence [4] makes it the first-line oral option. This scenario directly leverages the evidence of comparable LIC reduction and significantly improved patient-reported outcomes from head-to-head trials.

High-Throughput In Vitro Screening Assays for Novel Iron Chelators or Modulators of Iron Metabolism

Deferasirox serves as a critical reference standard in high-throughput screening campaigns due to its well-characterized selectivity for Fe³⁺ over Cu²⁺ and Zn²⁺ [5] and its defined 2:1 stoichiometry. Its solubility in DMSO and well-documented physicochemical properties (MW 373.4, LogP 6.3) [6] facilitate accurate dose-response curve generation in cell-based iron uptake and mobilization assays. Its distinct fecal excretion pathway [7] also makes it a useful tool compound for studying enterohepatic circulation of chelators.

Long-Term Pharmacovigilance and Comparative Effectiveness Research in Iron Overload Syndromes

Given the long-term safety and efficacy data from large-scale registries and randomized trials [8], Deferasirox is the preferred comparator arm in real-world evidence studies and pragmatic clinical trials evaluating novel iron chelation strategies or combination therapies. Its distinct adverse effect profile—characterized by gastrointestinal disturbances and dose-dependent serum creatinine elevation rather than the agranulocytosis of Deferiprone [9]—allows for clear differentiation and precise risk-benefit assessment in diverse patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferasirox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.